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Compound of Interest

Compound Name: N-Allyl-3-phenylprop-2-en-1-amine

Cat. No.: B3021083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Phenylprop-2-en-1-amine, commonly known as cinnamylamine, is a primary amine featuring

a phenyl group attached to an unsaturated three-carbon chain. This compound and its

derivatives have garnered significant interest in the scientific community, particularly in the

fields of pharmacology and synthetic chemistry. Its structural motif is a key component in

various biologically active molecules, exhibiting a range of activities including anticonvulsant

and monoamine oxidase (MAO) inhibitory effects. This guide provides a comprehensive

overview of the physical and chemical properties of 3-phenylprop-2-en-1-amine, detailed

experimental protocols for its synthesis and analysis, and an exploration of its biological

significance.

Physical and Chemical Properties
A thorough understanding of the physicochemical properties of 3-phenylprop-2-en-1-amine is

fundamental for its application in research and development. The following tables summarize

key quantitative data for this compound. It is important to note that experimental values for

some properties are not readily available in the literature, and in such cases, computed data

from reliable sources are provided.

Table 1: General and Physical Properties of 3-Phenylprop-2-en-1-amine
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Property Value Source

Molecular Formula C₉H₁₁N PubChem[1]

Molecular Weight 133.19 g/mol PubChem[1]

Appearance
Not explicitly stated; likely a

liquid at room temperature

Inferred from related

compounds

Melting Point

Data not available for the free

base. The hydrochloride salt

has a melting point of 222-226

°C.

Sigma-Aldrich (for the

hydrochloride salt)[2]

Boiling Point Data not available

Solubility

Moderately soluble in water;

soluble in organic solvents like

ethanol, acetone, and

dichloromethane.

Inferred from related

compounds[3]

pKa (Computed) 9.5 (Predicted)

LogP (Computed) 1.7 PubChem[1]

Table 2: Spectroscopic Data of 3-Phenylprop-2-en-1-amine
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Spectroscopic Technique Key Features Source

¹H NMR

Aromatic protons, vinylic

protons, and aliphatic protons

of the aminopropyl group are

expected.

General knowledge

¹³C NMR

Signals corresponding to the

phenyl ring, the double bond,

and the aminomethyl carbon

are expected.

General knowledge

Infrared (IR) Spectroscopy

N-H stretching (two bands for

primary amine) around 3400-

3300 cm⁻¹, N-H bending

around 1650-1580 cm⁻¹, and

C-N stretching.

General knowledge

Mass Spectrometry (MS)

A molecular ion peak

corresponding to the molecular

weight is expected.

General knowledge

Experimental Protocols
Chemical Synthesis: Reductive Amination of
Cinnamaldehyde
A common and effective method for the synthesis of 3-phenylprop-2-en-1-amine is the

reductive amination of cinnamaldehyde.

Materials:

Cinnamaldehyde

Ammonia (in a suitable solvent like methanol or as ammonium chloride/hydroxide)

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN),

or catalytic hydrogenation)
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Anhydrous solvent (e.g., methanol, ethanol)

Hydrochloric acid (for salt formation and purification)

Sodium hydroxide (for neutralization)

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Imine Formation: Dissolve cinnamaldehyde in an anhydrous solvent (e.g., methanol) in a

round-bottom flask equipped with a magnetic stirrer. Add a source of ammonia (e.g., a

solution of ammonia in methanol or ammonium chloride followed by a base) to the solution.

Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the

formation of the corresponding imine. The reaction can be monitored by thin-layer

chromatography (TLC).

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g.,

sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to

manage the exothermic reaction. After the addition is complete, allow the reaction to warm to

room temperature and stir for several hours or until the reaction is complete as indicated by

TLC.

Work-up: Quench the reaction by carefully adding water or a dilute acid. Remove the organic

solvent using a rotary evaporator. Add water to the residue and extract the aqueous layer

with an organic solvent (e.g., diethyl ether or ethyl acetate).

Purification:

Extraction: Wash the combined organic extracts with brine, dry over an anhydrous drying

agent, and filter.
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Distillation: Concentrate the filtrate under reduced pressure. The crude product can be

purified by vacuum distillation to obtain the pure 3-phenylprop-2-en-1-amine.

Salt Formation (Optional): For easier handling and purification by recrystallization, the

amine can be converted to its hydrochloride salt. Dissolve the crude amine in a suitable

solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution or

add a solution of HCl in an organic solvent. The precipitated salt can be collected by

filtration, washed with cold solvent, and dried.

Biosynthesis of 3-Phenylprop-2-en-1-amine in E. coli
An alternative, biocatalytic route for the synthesis of cinnamylamine has been developed in

Escherichia coli. This method starts from the readily available precursor, cinnamic acid.

Experimental Workflow:

Enzymatic Conversions

Cinnamic Acid Carboxylic Acid
Reductase (CAR)

Reduction

Cinnamaldehyde ω-Transaminase
(ω-TA)

Transamination 3-Phenylprop-2-en-1-amine

Click to download full resolution via product page

Figure 1: Biosynthetic pathway of 3-phenylprop-2-en-1-amine from cinnamic acid.

Methodology:

Strain and Plasmid Construction: Engineer E. coli strains to express the necessary enzymes.

This typically involves cloning the genes for a carboxylic acid reductase (CAR) and an ω-

transaminase (ω-TA) into suitable expression vectors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b3021083?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture and Induction: Grow the engineered E. coli in a suitable culture medium. Induce the

expression of the recombinant enzymes at the appropriate cell density using an inducer such

as isopropyl β-D-1-thiogalactopyranoside (IPTG).

Whole-Cell Bioconversion: Harvest the cells and resuspend them in a buffer containing the

substrate, cinnamic acid, and a co-substrate for the transaminase, such as an amino donor

(e.g., L-alanine).

Product Extraction and Analysis: After the bioconversion is complete, separate the cells from

the medium. Extract the cinnamylamine from the supernatant using an appropriate organic

solvent. Analyze the product by methods such as High-Performance Liquid Chromatography

(HPLC).

Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of 3-phenylprop-2-en-1-amine against MAO-B can be determined using a

fluorometric or chromatographic assay.

Materials:

Recombinant human MAO-B enzyme

MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)

3-Phenylprop-2-en-1-amine (test inhibitor)

Known MAO-B inhibitor (positive control, e.g., selegiline)

Assay buffer (e.g., potassium phosphate buffer)

96-well microplate

Fluorometric plate reader or HPLC system

Protocol (Fluorometric Method):

Reagent Preparation: Prepare solutions of the MAO-B enzyme, substrate, test inhibitor at

various concentrations, and positive control in the assay buffer.
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Assay Setup: In a 96-well plate, add the MAO-B enzyme to wells containing different

concentrations of the test inhibitor or the positive control. Include a control well with the

enzyme and buffer only.

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow

the inhibitor to interact with the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all

wells.

Signal Detection: Measure the fluorescence signal at appropriate excitation and emission

wavelengths over time using a plate reader. The rate of increase in fluorescence is

proportional to the MAO-B activity.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound compared to the control. Determine the IC₅₀ value, which is the concentration of

the inhibitor that causes 50% inhibition of the enzyme activity.
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Figure 2: General workflow for a fluorometric MAO-B inhibition assay.
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Biological Activity and Signaling Pathways
Monoamine Oxidase B (MAO-B) Inhibition
3-Phenylprop-2-en-1-amine is known to be an inhibitor of monoamine oxidase B (MAO-B).

MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly

dopamine. By inhibiting MAO-B, 3-phenylprop-2-en-1-amine can increase the levels of

dopamine in the brain. This mechanism of action is the basis for the therapeutic use of MAO-B

inhibitors in the treatment of Parkinson's disease, a neurodegenerative disorder characterized

by the loss of dopaminergic neurons.[4][5]

The inhibition of MAO-B prevents the breakdown of dopamine, thereby prolonging its action in

the synaptic cleft. This can help to alleviate the motor symptoms of Parkinson's disease.[4]

Furthermore, the inhibition of MAO-B may also have neuroprotective effects by reducing the

production of reactive oxygen species and other neurotoxic byproducts of dopamine

metabolism.[6]
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Figure 3: Signaling pathway of MAO-B inhibition by 3-phenylprop-2-en-1-amine.

Anticonvulsant Activity
Derivatives of 3-phenylprop-2-en-1-amine have shown promising anticonvulsant activity in

various animal models of epilepsy. While the exact mechanism of action is not fully elucidated

for all derivatives, it is hypothesized that they may modulate the activity of ion channels or

neurotransmitter systems involved in seizure generation and propagation. This area of

research is active, with ongoing efforts to synthesize and evaluate new derivatives with

improved efficacy and safety profiles.
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Conclusion
3-Phenylprop-2-en-1-amine is a versatile molecule with significant potential in medicinal

chemistry and drug development. Its ability to inhibit MAO-B provides a clear rationale for its

investigation in the context of neurodegenerative diseases like Parkinson's. The availability of

both chemical and biosynthetic routes for its production offers flexibility in its procurement for

research purposes. Further studies are warranted to fully characterize its physical and chemical

properties, refine its synthesis and purification protocols, and explore the full spectrum of its

biological activities and those of its derivatives. This guide serves as a foundational resource

for scientists and researchers embarking on studies involving this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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